molecular formula C26H25FN2O4 B6523239 ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883492-95-3

ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B6523239
CAS No.: 883492-95-3
M. Wt: 448.5 g/mol
InChI Key: ILXDEXNJHMNZSX-UHFFFAOYSA-N
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Description

Chemical Identity: Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate (Compound ID: G857-2009) is a pyrano[3,2-c]pyridine derivative with a complex substituent profile. Its molecular formula is C₂₆H₂₅FN₂O₄, and it has a molecular weight of 448.49 g/mol .

Properties

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O4/c1-3-32-26(31)23-21(18-11-7-8-12-19(18)27)22-20(33-24(23)28)15-16(2)29(25(22)30)14-13-17-9-5-4-6-10-17/h4-12,15,21H,3,13-14,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXDEXNJHMNZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)N(C(=C2)C)CCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, particularly its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrano[3,2-c]pyridine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrano[3,2-c]pyridine exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) indicated that certain derivatives significantly inhibited cell proliferation. The growth inhibition (GI50) values were notably low, with some compounds exhibiting values below 10 µM, suggesting potent activity against cancer cells while sparing non-tumorigenic cells like MCF-12A .
CompoundGI50 (µM)Cell LineEffect on Non-Tumorigenic Cells
2e13MDA-MB-231Minimal effect
2f<10MDA-MB-468Minimal effect

The mechanism underlying the anticancer effects of this compound involves:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to an increase in the G0/G1 phase population and a decrease in the S phase population in MDA-MB-231 cells, indicating cell cycle arrest .
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells by activating key apoptotic pathways. This was evidenced by increased Annexin V staining in treated cells compared to controls.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound class:

  • Study on TNBC : A study published in 2021 evaluated a series of pyrano[3,2-c]pyridine derivatives against TNBC cell lines. The results indicated that specific substitutions at the 4-position significantly enhanced anticancer activity while minimizing toxicity to normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrano derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with cell wall synthesis and disruption of membrane integrity .

Scientific Research Applications

Physical Properties

PropertyValue
Boiling Point660.8 ± 55.0 °C (Predicted)
Density1.34 ± 0.1 g/cm³ (Predicted)
pKa3.12 ± 0.60 (Predicted)

Applications in Medicinal Chemistry

Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has shown potential in various therapeutic areas:

Anticancer Activity

Recent studies have indicated that compounds structurally related to this pyrano-pyridine derivative exhibit significant anticancer properties. For instance, derivatives with similar functional groups have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of pyrano-pyridine derivatives and found that modifications at the phenyl ring significantly enhanced their cytotoxicity against breast cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Case Study : A recent investigation assessed the antibacterial efficacy of several pyrano-pyridine derivatives, revealing that specific substitutions on the aromatic rings improved their activity against resistant bacterial strains .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study : A study highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease .

Applications in Materials Science

In addition to medicinal applications, this compound's unique structural features make it suitable for various materials science applications.

Organic Electronics

The compound's electronic properties have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport characteristics.

Data Table: Electronic Properties Comparison

CompoundMobility (cm²/V·s)Band Gap (eV)
Ethyl 2-amino...0.12.1
Related Pyrano-Pyridine Derivative0.151.8

Photocatalysis

Research has also explored the use of this compound as a photocatalyst in organic synthesis reactions under visible light irradiation.

Case Study : In a recent publication, researchers utilized the compound as a photocatalyst for the synthesis of complex organic molecules under mild conditions, demonstrating its versatility in synthetic chemistry .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • logP : 4.302 (indicating moderate lipophilicity)
  • logSw (aqueous solubility) : -4.4835 (low solubility in water)
  • Hydrogen Bond Donors/Acceptors: 2 donors, 6 acceptors
  • Polar Surface Area : 65.026 Ų (suggesting moderate polarity)
  • Stereochemistry : Racemic mixture .

The compound features a 2-fluorophenyl group at position 4, a 2-phenylethyl substituent at position 6, and an ethyl ester at position 2. These groups influence its electronic, steric, and pharmacokinetic properties .

Comparison with Structurally Similar Compounds

Structural Analog 1: Methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyridine-3-carboxylate

Key Differences :

  • Substituent at Position 4 : 4-(Trifluoromethyl)phenyl (vs. 2-fluorophenyl in the target compound).
  • Substituent at Position 6 : 2-Methoxyethyl (vs. 2-phenylethyl).
  • Ester Group : Methyl ester (vs. ethyl ester).

Impact on Properties :

  • The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity (logP likely >5), increasing membrane permeability but reducing solubility compared to the target compound .
  • The 2-methoxyethyl group introduces an oxygen atom, improving polarity and hydrogen-bonding capacity compared to the hydrophobic 2-phenylethyl chain in the target compound .

Structural Analog 2: Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate Derivatives

Key Differences :

  • Core Structure: Pyrano[2,3-b]pyridine (vs. pyrano[3,2-c]pyridine).
  • Substituents: Cyano group at position 6 and diverse amines at position 7 (e.g., chloro, amino derivatives).

Impact on Properties :

  • These derivatives exhibit antihypertensive activity in preliminary studies, though the target compound’s biological activity remains uncharacterized .

Structural Analog 3: Ethyl 2-Amino-4-(4-Fluorophenyl)-6-(Hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate

Key Differences :

  • Core Structure: Pyrano[3,2-b]pyran (vs. pyrano[3,2-c]pyridine).
  • Substituents : Hydroxymethyl at position 6 (vs. 2-phenylethyl).

Impact on Properties :

  • Safety data for this analog indicate use as a laboratory chemical, but toxicity profiles differ due to structural variations .

Data Table: Comparative Analysis

Property / Compound Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₂₆H₂₅FN₂O₄ C₂₃H₂₃F₃N₂O₅ C₁₅H₁₄N₂O₄ (varies) C₁₉H₁₈FNO₆
Molecular Weight (g/mol) 448.49 ~476.44 ~302.29 ~375.35
logP 4.302 Estimated >5 ~2.5 (cyano lowers logP) Estimated ~3.8
Hydrogen Bond Donors 2 2 2 2
Key Substituents 2-Fluorophenyl, 2-phenylethyl 4-Trifluoromethylphenyl, methoxyethyl Cyano, amino derivatives Hydroxymethyl, 4-fluorophenyl
Biological Activity Undisclosed Undisclosed Antihypertensive (preliminary) Laboratory chemical

Research Findings and Mechanistic Insights

Substituent Effects on Solubility and Bioavailability

  • The target compound’s 2-phenylethyl group contributes to its high logP (4.3), favoring lipid membrane penetration but limiting aqueous solubility (logSw = -4.48) .
  • Analog 1’s trifluoromethyl group further increases lipophilicity, while Analog 3’s hydroxymethyl group improves solubility .

NMR and Structural Analysis

  • Studies on pyrano-pyridine derivatives (e.g., ) show that substituents in regions analogous to the target compound’s 2-fluorophenyl and 2-phenylethyl groups cause distinct chemical shift patterns in NMR, reflecting altered electronic environments .

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